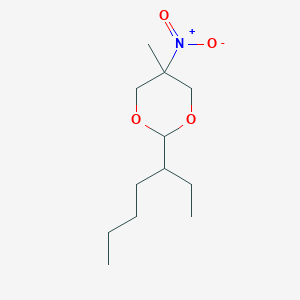
2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane
Übersicht
Beschreibung
Compounds like “2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane” belong to a class of organic compounds known as dioxanes. Dioxanes are acyclic ethers with the general formula R-O-R’ (R and R’ represent H or an organic group). They are used as solvents and as reagents in chemical reactions .
Synthesis Analysis
The synthesis of dioxanes often involves the reaction of diols (compounds with two alcohol groups) with electrophiles . For example, 1,3-dioxolanes can be synthesized from the reaction of a carbonyl compound with a 1,2-diol in the presence of an acid catalyst .
Molecular Structure Analysis
The molecular structure of a compound like “2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Dioxanes can participate in a variety of chemical reactions. For example, they can undergo ring-opening reactions under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .
Wissenschaftliche Forschungsanwendungen
Green Extraction Solvents
A study on 2-Methyloxolane (2-MeOx) as a sustainable, bio-based solvent highlights its potential to substitute hexane in the extraction of natural products. 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents due to its efficient extraction capabilities and minimal toxicological and environmental impact (Rapinel et al., 2020).
Catalytic Aromatization
Research on the aromatization of heptanes and cycloheptane over "nonacidic" platinum-alumina catalysts provides insight into the mechanisms of converting alkanes to aromatic compounds. This process is crucial for chemical synthesis and the production of industrial chemicals, showcasing the catalytic conversion's efficiency and potential applications in developing new chemical processes (Pines & Nogueira, 1981).
Surface Tensions of Binary Liquid Mixtures
An investigation into the surface tensions of perfluorocarbon-containing binary liquid mixtures near critical endpoints has contributed to understanding the physical chemistry of liquid mixtures. This research has implications for industrial applications where precise control over mixture properties is required (McLure, Whitfield, & Bowers, 1998).
Emerging Water Contaminants
The study on 1,4-Dioxane as an emerging water contaminant discusses its environmental impact, emphasizing the need for effective treatment technologies. Although not directly related to the requested compound, this research underlines the importance of monitoring and mitigating industrial chemicals' effects on water quality (Godri Pollitt et al., 2019).
Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers provides insights into materials science, particularly in developing new materials for display technologies. The study of these compounds' transitional properties advances the understanding of liquid crystals' physical properties and their potential applications (Henderson & Imrie, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-heptan-3-yl-5-methyl-5-nitro-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-4-6-7-10(5-2)11-16-8-12(3,9-17-11)13(14)15/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHBWUKOGKLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1OCC(CO1)(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937989 | |
| Record name | 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane | |
CAS RN |
17144-55-7 | |
| Record name | NSC70024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)
![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)



![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)

![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)


![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)
